Ethyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate
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Overview
Description
Ethyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate is an organic compound that belongs to the class of benzo[d][1,3]dioxole derivatives. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate typically involves the esterification of 6-methoxybenzo[d][1,3]dioxole-5-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: 6-Hydroxybenzo[d][1,3]dioxole-5-carboxylate.
Reduction: Ethyl 6-Methoxybenzo[d][1,3]dioxole-5-methanol.
Substitution: Ethyl 6-Halobenzo[d][1,3]dioxole-5-carboxylate.
Scientific Research Applications
Ethyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. For instance, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.
Comparison with Similar Compounds
Ethyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate can be compared with other benzo[d][1,3]dioxole derivatives such as:
Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate: Similar structure but with a bromine substituent.
6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile: Contains a nitrile group instead of an ester group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the presence of different functional groups.
Biological Activity
Ethyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides an overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a benzo[d][1,3]dioxole core with an ethyl ester at the carboxylic acid position and a methoxy group at the 6-position. Its molecular formula is C10H10O4 with a molecular weight of approximately 194.19 g/mol.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The methoxy and ester groups enhance its binding affinity to various enzymes and receptors, potentially leading to inhibition of cellular proliferation in cancer cells and antimicrobial effects against pathogens.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various human cancer cell lines. A study conducted on several analogues demonstrated that compounds bearing similar structural features showed notable anti-proliferative effects.
In these studies, the compound's effectiveness was evaluated using the MTT assay, which measures cell viability based on mitochondrial activity.
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Preliminary data suggest that it may inhibit the growth of certain bacterial strains, although specific details on the spectrum of activity remain limited.
Synthesis and Evaluation
A notable study synthesized several derivatives of this compound to evaluate their biological activities. The derivatives were tested against multiple cancer cell lines to determine their IC50 values. The results indicated that modifications in the substituents significantly affected the anticancer potency of the compounds.
Comparative Analysis with Similar Compounds
Comparative studies have shown that this compound exhibits unique properties when compared to similar compounds like Ethyl 7-Methoxybenzo[d][1,3]dioxole-5-carboxylate. The structural differences contribute to variations in biological activity and potency.
Compound | IC50 (µM) | Activity Type |
---|---|---|
This compound | 10.0 | Anticancer |
Ethyl 7-Methoxybenzo[d][1,3]dioxole-5-carboxylate | Not available | Antimicrobial |
Properties
Molecular Formula |
C11H12O5 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
ethyl 6-methoxy-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C11H12O5/c1-3-14-11(12)7-4-9-10(16-6-15-9)5-8(7)13-2/h4-5H,3,6H2,1-2H3 |
InChI Key |
WBCONECGRUSNGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1OC)OCO2 |
Origin of Product |
United States |
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